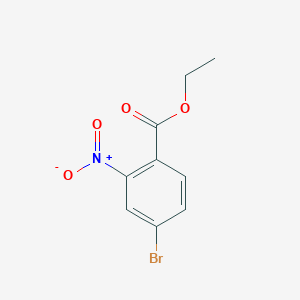

Ethyl 4-bromo-2-nitrobenzoate

CAS No.: 528872-23-3

Cat. No.: VC7306201

Molecular Formula: C9H8BrNO4

Molecular Weight: 274.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 528872-23-3 |

|---|---|

| Molecular Formula | C9H8BrNO4 |

| Molecular Weight | 274.07 |

| IUPAC Name | ethyl 4-bromo-2-nitrobenzoate |

| Standard InChI | InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 |

| Standard InChI Key | HBBNMJSSYTXTPH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Ethyl 4-bromo-2-nitrobenzoate is an aromatic ester derivative featuring a bromine substituent and a nitro group on the benzene ring. Its systematic IUPAC name is ethyl 4-bromo-2-nitrobenzoate, and its structural formula is represented as:

Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 274.068 g/mol | |

| Exact Mass | 272.964 g/mol | |

| Topological Polar Surface Area | 72.12 Ų | |

| LogP (Partition Coefficient) | 3.06 |

The compound’s SMILES notation (CCOC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]) and InChIKey (HBBNMJSSYTXTPH-UHFFFAOYSA-N) further confirm its structural uniqueness .

Spectroscopic and Chromatographic Data

While experimental spectra (e.g., NMR, IR) are not directly available in the cited sources, collision cross-section (CCS) values predicted by ion mobility spectrometry provide insights into its gas-phase behavior:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 273.97096 | 150.3 |

| [M+Na]+ | 295.95290 | 153.5 |

| [M-H]- | 271.95640 | 151.0 |

These values are critical for mass spectrometry-based identification in complex matrices .

Synthesis and Manufacturing

Optimization Challenges

Key challenges in synthesizing this compound include:

-

Regioselectivity: Ensuring bromination and nitration occur at the 4- and 2-positions, respectively.

-

Stability of intermediates: Nitro groups are electron-withdrawing, potentially deactivating the ring toward further electrophilic substitution.

-

Purification: Separation from di- or tri-substituted byproducts requires precise chromatography or crystallization .

Applications in Pharmaceutical and Chemical Research

Role as a Building Block

Ethyl 4-bromo-2-nitrobenzoate’s halogen and nitro functionalities make it a precursor for:

-

Suzuki-Miyaura couplings: The bromine atom facilitates cross-coupling with boronic acids to form biaryl structures.

-

Nitro group reduction: Conversion to amines enables access to aniline derivatives, which are prevalent in drug discovery .

Case Study: BTK Inhibitor Development

Future Research Directions

Expanding Synthetic Methodologies

Developing catalytic, asymmetric routes could enhance enantioselective access to derivatives. For example, palladium-catalyzed C-H activation might bypass traditional halogenation steps.

Biomedical Applications

Exploring this compound’s utility in:

-

PROTACs (Proteolysis-Targeting Chimeras): Leveraging its aryl bromide for E3 ligase recruitment.

-

Anticancer agents: Nitro groups in hypoxia-activated prodrugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume